molecular formula C23H24ClN3O2S B398130 2-[(2Z)-2-[(3-chloro-4-methylphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-(2,3-dimethylphenyl)acetamide

2-[(2Z)-2-[(3-chloro-4-methylphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B398130
M. Wt: 442g/mol
InChI Key: KTPDPPXJUVXQGD-UHFFFAOYSA-N
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Description

2-[(2Z)-2-[(3-chloro-4-methylphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-(2,3-dimethylphenyl)acetamide is a complex organic compound that features a thiazolidinone ring, an imine group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-2-[(3-chloro-4-methylphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-(2,3-dimethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the thiazolidinone ring, followed by the introduction of the imine group and the allyl substituent. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. Industrial production may also involve continuous flow reactors to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[(2Z)-2-[(3-chloro-4-methylphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the imine group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction can produce amines.

Scientific Research Applications

2-[(2Z)-2-[(3-chloro-4-methylphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-(2,3-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(2Z)-2-[(3-chloro-4-methylphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiazolidinone ring may also interact with biological membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-allyl-2-[(3-chloro-2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-{3-nitrophenyl}acetamide
  • 2-{3-allyl-2-[(3-chloro-4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-[2-(trifluoromethyl)phenyl]acetamide

Uniqueness

The uniqueness of 2-[(2Z)-2-[(3-chloro-4-methylphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-(2,3-dimethylphenyl)acetamide lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H24ClN3O2S

Molecular Weight

442g/mol

IUPAC Name

2-[2-(3-chloro-4-methylphenyl)imino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]-N-(2,3-dimethylphenyl)acetamide

InChI

InChI=1S/C23H24ClN3O2S/c1-5-11-27-22(29)20(13-21(28)26-19-8-6-7-14(2)16(19)4)30-23(27)25-17-10-9-15(3)18(24)12-17/h5-10,12,20H,1,11,13H2,2-4H3,(H,26,28)

InChI Key

KTPDPPXJUVXQGD-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)CC2C(=O)N(C(=NC3=CC(=C(C=C3)C)Cl)S2)CC=C)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC2C(=O)N(C(=NC3=CC(=C(C=C3)C)Cl)S2)CC=C)C

Origin of Product

United States

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